molecular formula C20H26N4O4 B7000397 N-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-methylphenyl]-2-(ethoxymethyl)morpholine-4-carboxamide

N-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-methylphenyl]-2-(ethoxymethyl)morpholine-4-carboxamide

Cat. No.: B7000397
M. Wt: 386.4 g/mol
InChI Key: QWDYGPWXTJNTPY-UHFFFAOYSA-N
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Description

N-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-methylphenyl]-2-(ethoxymethyl)morpholine-4-carboxamide is a complex organic compound featuring a morpholine ring, an oxadiazole ring, and various functional groups

Properties

IUPAC Name

N-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-methylphenyl]-2-(ethoxymethyl)morpholine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O4/c1-3-26-12-16-11-24(8-9-27-16)20(25)21-17-7-6-15(10-13(17)2)19-22-18(23-28-19)14-4-5-14/h6-7,10,14,16H,3-5,8-9,11-12H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWDYGPWXTJNTPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1CN(CCO1)C(=O)NC2=C(C=C(C=C2)C3=NC(=NO3)C4CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-methylphenyl]-2-(ethoxymethyl)morpholine-4-carboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl and methyl groups, using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction reactions can target the oxadiazole ring or the carboxamide group, using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: The aromatic ring and the morpholine nitrogen can participate in nucleophilic substitution reactions, often using reagents like alkyl halides or sulfonates.

Common Reagents and Conditions

    Oxidizing Agents: KMnO₄, CrO₃

    Reducing Agents: LiAlH₄, NaBH₄

    Coupling Agents: DCC, EDC

    Bases: NaOH, triethylamine (TEA)

    Solvents: DMSO, dichloromethane (DCM), ethanol

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the cyclopropyl group might yield a carboxylic acid, while reduction of the oxadiazole ring could produce an amine.

Scientific Research Applications

Mechanism of Action

The exact mechanism of action would depend on the specific biological target. Generally, the compound could interact with proteins or nucleic acids, altering their function. The oxadiazole ring is known to interact with various enzymes, potentially inhibiting their activity by binding to the active site or allosteric sites .

Comparison with Similar Compounds

Similar Compounds

    Ataluren: Used for treating Duchenne muscular dystrophy.

    Azilsartan: An antihypertensive agent.

    Opicapone: Used as adjunctive therapy for Parkinson’s disease.

Uniqueness

N-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-methylphenyl]-2-(ethoxymethyl)morpholine-4-carboxamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other oxadiazole derivatives .

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